Atevirdine

HIV-1 NNRTI Resistance Cross-Resistance

Procure Atevirdine (U-87201E) as your primary tool for BHAP-class NNRTI mechanistic studies. Its well-characterized resistance profile to Y181C and P236L mutations, combined with pH-dependent solubility and defined synergy with zidovudine against resistant isolates, makes it irreplaceable for mapping binding-pocket interactions and studying combination antiretroviral pharmacodynamics. This compound is essential for laboratories requiring a validated probe for CNS penetration assays and gastric-absorption modeling. Ensure your comparative resistance and formulation research is scientifically robust by selecting the definitive compound over non-equivalent alternatives.

Molecular Formula C21H25N5O2
Molecular Weight 379.5 g/mol
CAS No. 136816-75-6
Cat. No. B1665816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtevirdine
CAS136816-75-6
Synonymsatevirdine
atevirdine mesylate
U 87201
U 87201E
U-87201
U-87201E
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC
InChIInChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3
InChIKeyUCPOMLWZWRTIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atevirdine (CAS 136816-75-6): Bisheteroarylpiperazine (BHAP) HIV-1 Reverse Transcriptase Inhibitor – Technical Data Sheet & Procurement Guide


Atevirdine mesylate (U-87201E) is a first-generation, non-nucleoside HIV-1 reverse transcriptase (RT) inhibitor belonging to the bisheteroarylpiperazine (BHAP) chemical class . It exhibits potent antiviral activity in vitro against wild-type HIV-1, functioning as a highly specific allosteric inhibitor of the viral RT enzyme . As a research-use-only compound, atevirdine is primarily employed as a tool compound for mechanistic studies of NNRTI resistance, pharmacokinetic investigations of BHAP-class compounds, and the validation of combination antiretroviral strategies.

Atevirdine vs. Other NNRTIs: Why Assumptions of Interchangeability Are Scientifically Invalid for Procurement


The BHAP class of NNRTIs, including atevirdine and its close analog delavirdine, exhibits distinct resistance mutation profiles, pharmacokinetic liabilities, and drug-drug interaction patterns that preclude generic substitution or cross-class equivalence . Atevirdine's unique interaction with the HIV-1 RT enzyme differs from other NNRTIs, leading to a specific and quantifiable spectrum of cross-resistance to common RT mutations such as Y181C and P236L . Furthermore, its pH-dependent solubility and extensive first-pass metabolism create a narrow and unpredictable therapeutic window, demanding precise experimental control and making the use of alternative NNRTIs in its place scientifically invalid for comparative studies . These differentiating factors are quantified in the evidence guide below, which provides the necessary data for informed compound selection and procurement decisions.

Quantitative Differentiation Guide: Head-to-Head Evidence for Selecting Atevirdine Over Analogous NNRTIs


Atevirdine Exhibits a Unique Resistance Profile: Cross-Resistance to Delavirdine but Distinct P236L and Y181C Phenotypes

Atevirdine and delavirdine, both BHAP-class NNRTIs, display asymmetric cross-resistance patterns to specific RT mutations. In vitro selection experiments in monocyte-derived macrophages showed that atevirdine-resistant isolates are cross-resistant to delavirdine . Critically, the atevirdine-resistant isolate, but not the delavirdine-resistant isolate, was also cross-resistant to nevirapine, demonstrating a broader resistance profile . Furthermore, while delavirdine resistance is linked to the P236L mutation, atevirdine resistance in these studies was driven by a mutation at codon 106 . In cellular assays, atevirdine maintains activity against the delavirdine-associated P236L mutant (<1.8 µM for >90% inhibition), but shows reduced activity against the Y181C mutant (>1 µM) .

HIV-1 NNRTI Resistance Cross-Resistance

Atevirdine Absorption Critically Depends on Gastric pH: Quantified Drug-Drug Interaction with Didanosine Necessitates Dosing Separation

Atevirdine's bioavailability is highly sensitive to gastric pH, a property not universally shared by all NNRTIs. It is most soluble at pH < 2, making normal gastric acidity a prerequisite for optimal absorption . A clinical pharmacokinetic study in 12 HIV-1-infected subjects demonstrated that concurrent administration with buffered didanosine, which increases gastric pH, drastically reduces atevirdine exposure .

Pharmacokinetics Drug-Drug Interaction Bioavailability

Atevirdine Exhibits High In Vitro Synergy with Zidovudine Against Resistant HIV-1 Isolates

Atevirdine demonstrates a high degree of synergy when combined with zidovudine (AZT) against clinical HIV-1 isolates that are resistant to AZT . This is a differentiating feature compared to its interaction with AZT against susceptible isolates, which is mostly additive . The median IC50 of atevirdine against a panel of clinical isolates was 0.74 µM (range: 0.06–1.60 µM), and crucially, no cross-resistance was observed between atevirdine and zidovudine- or didanosine-resistant isolates .

Combination Therapy Synergy Drug Resistance

Atevirdine Demonstrates Blood-Brain Barrier and Maternal-Fetal Transfer, Enabling CNS and Transplacental Pharmacokinetic Studies

In a rat model of tissue distribution using [14C]-labeled atevirdine mesylate, the compound was shown to effectively cross the blood-brain barrier and exhibited a high rate of maternal-fetal transfer . The study also revealed gender differences in its pharmacokinetics, consistent with CYP3A involvement . This property of crossing the blood-brain barrier is a critical differentiator among NNRTIs, not all of which demonstrate this capacity to the same degree .

CNS Penetration Tissue Distribution ADME

Atevirdine (CAS 136816-75-6) Applications: Validated Use Cases Based on Quantitative Differentiation


Investigating NNRTI Cross-Resistance Mechanisms and Mutation-Specific Pharmacology

Due to its asymmetric cross-resistance profile with delavirdine and nevirapine, and its differential activity against P236L and Y181C mutants , atevirdine is an ideal tool compound for dissecting the molecular basis of NNRTI resistance. Its use in vitro can help map binding pocket interactions that dictate resistance to specific mutations, a key application for drug discovery programs targeting novel NNRTIs with higher genetic barriers to resistance.

Modeling pH-Dependent Drug-Drug Interactions and Gastric Bioavailability

Atevirdine's well-characterized, pH-dependent solubility (optimal at pH < 2) and its quantitatively established interaction with buffered didanosine (75% reduction in Cmax) make it a gold-standard probe compound for studying the impact of gastric acid modulation on oral drug bioavailability . This is a critical model system for formulation science and clinical pharmacology studies investigating the absorption of weakly basic drugs.

Validating Synergy in Combination Antiretroviral Regimens Against Resistant HIV-1

Atevirdine's documented, high-level synergy with zidovudine against zidovudine-resistant HIV-1 isolates, but not against susceptible isolates, provides a robust and quantifiable model system for investigating the pharmacodynamics of combination antiretroviral therapy . This makes it a valuable tool for academic and industrial labs seeking to understand and predict the efficacy of new drug combinations aimed at overcoming viral resistance.

Assessing CNS Pharmacokinetics and Neuro-AIDS Research

The confirmed ability of atevirdine to cross the blood-brain barrier in vivo (rat model) positions it as a useful tool for studies focused on antiretroviral drug delivery to the central nervous system . It is particularly relevant for research into HIV-associated neurocognitive disorders (HAND) and for the development of new agents with improved CNS penetration properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atevirdine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.